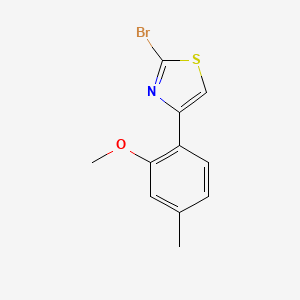

2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole

Description

Properties

CAS No. |

886367-64-2 |

|---|---|

Molecular Formula |

C11H10BrNOS |

Molecular Weight |

284.17 g/mol |

IUPAC Name |

2-bromo-4-(2-methoxy-4-methylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H10BrNOS/c1-7-3-4-8(10(5-7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3 |

InChI Key |

HQHUMXBLUKXRFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)Br)OC |

Origin of Product |

United States |

Foundational & Exploratory

The 2-Bromo-4-Arylthiazole Scaffold: A Technical Guide to Synthesis and Application

Case Study: 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole

Executive Summary: The "Linchpin" Strategy

In modern medicinal chemistry, the thiazole ring acts as a bioisostere for pyridine or carboxylate moieties, offering unique hydrogen-bonding capabilities and metabolic stability. The specific molecule This compound represents a high-value "linchpin" intermediate.

Its value lies in its bifunctionality:

-

The C2-Bromine "Warhead": An electrophilic handle primed for Palladium-catalyzed cross-coupling (

, Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation. -

The C4-Aryl "Anchor": The 2-methoxy-4-methylphenyl group provides a specific steric and electronic profile. The ortho-methoxy group induces a non-planar conformation (atropisomerism potential) relative to the thiazole ring, improving solubility and selectivity against enzymes like CYP51 or kinases.

This guide details the synthesis, structural logic, and reactivity profile of this scaffold, designed for researchers requiring high-fidelity protocols.

Structural Analysis & Pharmacophore Properties

Electronic and Steric Architecture

The molecule is not merely a flat heteroaromatic system. The interaction between the thiazole and the substituted phenyl ring dictates its behavior.

-

The Ortho-Methoxy Effect: The methoxy group at the ortho position of the phenyl ring creates steric clash with the thiazole nitrogen or sulfur. This forces the phenyl ring to twist out of coplanarity with the thiazole.

-

Consequence: This twist disrupts

-conjugation, limiting fluorescence but enhancing solubility in organic media. It also creates a specific 3D shape critical for fitting into hydrophobic pockets (e.g., ATP-binding sites).

-

-

The Thiazole C2 Position: The carbon between Nitrogen and Sulfur is electron-deficient. Substitution with Bromine enhances this deficiency, making it highly reactive toward oxidative addition by Pd(0) species.

Computed Properties (Predicted)

| Property | Value (Approx.) | Significance |

| LogP | 3.8 - 4.2 | Highly lipophilic; requires polar handles for oral bioavailability. |

| TPSA | ~41 Ų | Good membrane permeability (Rule of 5 compliant). |

| pKa (Conj. Acid) | ~1.0 | The thiazole nitrogen is weakly basic due to the electron-withdrawing Br. |

| Rotatable Bonds | 2 | C4-Phenyl bond and O-Methyl bond. |

Synthetic Pathways: The Hantzsch-Sandmeyer Sequence

The most robust route to 2-bromothiazoles is not direct bromination (which lacks regioselectivity) but a stepwise construction: Hantzsch Cyclization followed by a Sandmeyer-type Radical Bromination .

Diagram: Retrosynthetic Logic

Figure 1: The canonical 3-step synthesis allows for regioselective installation of the bromine atom.

Experimental Protocols

Phase 1: Hantzsch Thiazole Synthesis

Objective: Construct the thiazole ring with an amino handle.

Reagents:

-

2-Bromo-2'-methoxy-4'-methylacetophenone (1.0 equiv)

-

Thiourea (1.2 equiv)

-

Ethanol (Absolute)

Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-2'-methoxy-4'-methylacetophenone (e.g., 10 mmol) in absolute ethanol (30 mL).

-

Addition: Add thiourea (12 mmol) in one portion. The reaction is often exothermic.

-

Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting bromide should disappear, and a polar baseline spot (hydrobromide salt of the amine) will appear.

-

Workup: Cool to room temperature. A precipitate often forms.

-

If solid forms: Filter and wash with cold ethanol.

-

Free-basing: Suspend the solid in water and adjust pH to ~9-10 using saturated aqueous

. The free amine will precipitate. Filter, wash with water, and dry under vacuum.

-

-

Validation:

NMR should show a broad singlet (

Phase 2: Radical Deaminative Bromination (Sandmeyer)

Objective: Convert the

Reagents:

-

2-Amino-4-(2-methoxy-4-methylphenyl)thiazole (from Phase 1)

-

Copper(II) Bromide (

, 1.5 equiv) -

tert-Butyl Nitrite (

, 1.5 equiv) -

Acetonitrile (Anhydrous)

Methodology:

-

Preparation: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Add

(15 mmol) and anhydrous acetonitrile (40 mL). -

Diazotization: Add

(15 mmol) dropwise to the stirring copper suspension. Heat to 60°C. -

Addition: Add the 2-aminothiazole (10 mmol) portion-wise (solid) or as a solution in minimal acetonitrile over 15 minutes. Caution: Nitrogen gas evolution will occur.

-

Reaction: Stir at 60–65°C for 1–2 hours. The color usually shifts from dark green/black to lighter green.

-

Quench: Cool to RT. Pour into 10% aqueous HCl (to keep Copper in solution) and extract with Ethyl Acetate (3x).

-

Purification: Wash organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The bromide is less polar than the amine.

Self-Validating Checkpoint:

-

LCMS: Look for the characteristic Bromine isotope pattern (M and M+2 peaks of equal height).

-

NMR: The broad

signal must be absent. The Thiazole C5-H usually shifts downfield slightly (0.2–0.5 ppm) due to the electron-withdrawing nature of Br vs

Reactivity Profile & Applications

The 2-bromo-thiazole is a "privileged scaffold." The diagram below illustrates its divergent utility.

Figure 2: Divergent synthesis pathways from the 2-bromo intermediate.

Key Applications in Drug Discovery

-

CYP51 Inhibitors: 2-Phenylthiazoles are known pharmacophores for antifungal agents (targeting lanosterol 14

-demethylase). The methoxy group improves selectivity against human CYPs. -

Kinase Inhibition: The thiazole nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., in Dasatinib analogs), while the 2-position substituent extends into the solvent front or hydrophobic pocket.

-

Xanthine Oxidase Inhibitors: Analogs of Febuxostat often utilize the thiazole core. The 2-bromo group allows the attachment of the carboxylic acid tail required for the salt bridge in the active site.

References

-

Bach, T., & Heuser, S. (2002). "Synthesis of 2-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." The Journal of Organic Chemistry, 67(16), 5789–5795. Link

- Context: Establishes the stability and cross-coupling reactivity of bromothiazoles.

- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20, 3118.

-

Obushak, M. D., et al. (2007). "Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction." Tetrahedron Letters, 48, 8890.

-

Context: Modern improvements to the Sandmeyer reaction for heterocyclic amines.[1]

-

-

Organic Chemistry Portal. "Sandmeyer Reaction." Link

- Context: General mechanism and variations for radical halogen

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol | C15H17NO2 | CID 4093534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-4-methylphenyl 4-toluenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole

[1]

Compound Identity & CAS Status

This compound is a specialized heterocyclic building block, primarily used in the synthesis of pharmaceutical candidates involving thiazole scaffolds (e.g., analogs of xanthine oxidase inhibitors like Febuxostat).[1]

Note on CAS Availability: As of the current index, This compound does not have a widely published, open-access CAS Registry Number.[1] It is often synthesized de novo in medicinal chemistry campaigns rather than sourced as a bulk commodity.[1]

However, its primary precursor is well-indexed.[1] Researchers should utilize the precursor CAS for procurement and synthesis initiation.[1]

Chemical Identifiers

| Property | Specification |

| Compound Name | 2-bromo-4-(2-methoxy-4-methylphenyl)-1,3-thiazole |

| Predicted Formula | C₁₁H₁₀BrNOS |

| Molecular Weight | ~284.17 g/mol |

| Precursor CAS | 35633-35-3 (1-(2-methoxy-4-methylphenyl)ethanone) |

| SMILES | COc1cc(C)ccc1-c2csc(Br)n2 |

| Key Functionality | C2-Bromide (Electrophile for Coupling), Thiazole Core |

Synthetic Pathway (Self-Validating Protocol)

Since the target is not a standard catalog item, the following 3-step synthesis is the industry-standard route. This pathway ensures regiocontrol, placing the aryl group strictly at the C4 position and the bromine at C2.[1]

Reaction Logic[1]

-

Bromination: Activation of the acetophenone precursor.[1]

-

Hantzsch Cyclization: Formation of the thiazole ring using thiourea.[1]

-

Sandmeyer Transformation: Conversion of the C2-amine to the C2-bromide.[1]

Step-by-Step Methodology

Step 1:

-Bromination of the Precursor

Reagent: 1-(2-methoxy-4-methylphenyl)ethanone (CAS 35633-35-3).[1] Protocol:

-

Dissolve the ketone in glacial acetic acid or diethyl ether.[1]

-

Add 1.0 equivalent of Bromine (

) dropwise at 0°C to prevent poly-bromination.[1] -

Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.[1]

-

Checkpoint: Monitor by TLC for the disappearance of the starting ketone.[1] The product, 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone, is lachrymatory—handle in a fume hood.[1]

Step 2: Hantzsch Thiazole Synthesis

Reagents:

-

Reflux the

-bromo ketone with stoichiometric thiourea in ethanol for 2–4 hours. -

Outcome: The sulfur of thiourea attacks the

-carbon, followed by condensation of the amine with the carbonyl.[1] -

Product: 4-(2-methoxy-4-methylphenyl)thiazol-2-amine.[1]

-

Purification: The intermediate often precipitates as a hydrobromide salt.[1] Filter and wash with cold ethanol.[1]

Step 3: Sandmeyer-Type Bromination

Reagents: Copper(II) Bromide (

-

Suspend the 2-aminothiazole in Acetonitrile (MeCN).[1]

-

Add

(1.5 eq) and treat with -

Causality: The amino group is diazotized to a diazonium salt (

), which is unstable and undergoes radical substitution by bromide.[1] -

Why this method? Direct bromination of a thiazole ring usually targets the C5 position (electrophilic substitution).[1] To install a bromine at C2, one must proceed via the amine to override the natural reactivity patterns.[1]

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis ensuring regioselective installation of the C2-Bromide.

Structural Analysis & Applications

Reactivity Profile

The C2-Bromine is the critical "handle" of this molecule.[1] Unlike bromines on benzene rings, the C2-position of a 1,3-thiazole is activated for nucleophilic aromatic substitution (

| Reaction Type | Mechanism | Utility |

| Suzuki-Miyaura | Pd-catalyzed cross-coupling | Linking the thiazole to other aryl/heteroaryl groups.[1] |

| Buchwald-Hartwig | Pd-catalyzed amination | Replacing Br with an amine (creating C-N bonds).[1] |

| Negishi Coupling | Organozinc coupling | Installing alkyl or functionalized chains.[1] |

Application Workflow: Drug Discovery

This scaffold mimics the core structure of Febuxostat (a non-purine xanthine oxidase inhibitor).[1] Researchers use this specific bromothiazole to generate libraries of analogs by varying the group attached at C2.[1]

Figure 2: Divergent synthesis utilizing the reactive C2-Br handle.[1]

Safety & Handling

-

Lachrymator Risk: The

-bromo ketone intermediate (Step 1) is a potent lachrymator (tear gas agent).[1] All work involving the bromination step must be performed in a high-efficiency fume hood.[1] -

Skin Sensitizer: Thiazoles and their precursors can cause contact dermatitis.[1] Nitrile gloves are mandatory.[1]

-

Storage: The final 2-bromo product should be stored at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic debromination.[1]

References

-

National Institute of Standards and Technology (NIST). Thiazole, 2-amino-4-(p-methoxyphenyl)- (Analogous Structure Data).[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

-

PubChem. 2-bromo-4-phenyl-1,3-thiazole (Base Scaffold Reactivity).[1] National Library of Medicine.[1] Available at: [Link][1]

Technical Guide: Properties and Reactivity of 2-Bromo-4-Arylthiazole Derivatives

Executive Summary & Structural Analysis[1]

The 2-bromo-4-arylthiazole scaffold represents a critical "linchpin" intermediate in modern medicinal chemistry. Unlike simple alkyl thiazoles, the 4-aryl substitution introduces a conjugated

This guide provides a comprehensive technical analysis of this moiety, moving beyond basic synthesis to explore the mechanistic underpinnings of its reactivity, physicochemical properties, and utility in constructing complex bioactive molecules.

Structural Electronics

The thiazole ring is an electron-deficient heteroaromatic system (

-

C2 Position (Bromo-bearing): Highly electrophilic due to the inductive electron-withdrawing effect (-I) of the adjacent Nitrogen and Sulfur atoms. The C-Br bond here is activated for oxidative addition (Pd

) and nucleophilic aromatic substitution (S -

C4 Position (Aryl-bearing): The aryl group acts as a steric anchor and electronic modulator. Electron-donating groups (EDGs) on the aryl ring increase electron density at C5, while electron-withdrawing groups (EWGs) deactivate the ring.

-

C5 Position: The most nucleophilic site on the ring, susceptible to electrophilic aromatic substitution (E

S) or lithiation.

Synthesis Pathways: The "Build and Functionalize" Approach

Reliable access to 2-bromo-4-arylthiazoles is best achieved not by direct bromination of the thiazole core (which often suffers from poor regioselectivity, favoring C5), but through a stepwise construction.

The Hantzsch-Sandmeyer Sequence (Recommended)

The most robust route involves the Hantzsch Thiazole Synthesis to generate a 2-amino intermediate, followed by a Sandmeyer-type transformation . This sequence ensures complete regiocontrol.

Mechanism:

-

Cyclization: Condensation of an

-haloketone (phenacyl bromide) with thiourea yields 2-amino-4-arylthiazole. -

Diazotization: Treatment with alkyl nitrites (e.g., t-BuONO) or NaNO

generates the diazonium species. -

Halogenation: Radical-mediated substitution using CuBr

installs the bromine at C2.

Visualization of Synthesis Logic

Figure 1: The regioselective Hantzsch-Sandmeyer pathway avoids C5-bromination issues common in direct functionalization.

Reactivity Profile & Experimental Applications

The utility of 2-bromo-4-arylthiazoles lies in their orthogonal reactivity. The C2-Br bond is a "soft" electrophile, while the C5-H bond is a "hard" nucleophile (after deprotonation) or susceptible to E

C2-Reactivity: Palladium-Catalyzed Cross-Couplings

The C2 position is an excellent partner for Suzuki-Miyaura, Stille, and Sonogashira couplings.

-

Challenge: The thiazole nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst or requiring higher catalyst loads.

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or "ligand-free" conditions with Pd(OAc)

which rely on the substrate's own coordination to stabilize the active species temporarily. -

Protocol Insight: Bases like KF or Cs

CO

C2-Reactivity: Nucleophilic Aromatic Substitution (S Ar)

Unlike simple aryl bromides, the 2-bromothiazole is activated for S

-

Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

-

Kinetics: Reaction rates are significantly faster than comparable 2-bromopyridines due to the higher electronegativity of the sulfur atom enhancing the ring's electron deficiency.

Visualization of Chemical Space

Figure 2: Orthogonal reactivity map. Blue nodes indicate C2 transformations; Red nodes indicate C5 transformations.

Detailed Experimental Protocols

These protocols are synthesized from high-reliability literature sources and optimized for reproducibility.

Protocol A: Synthesis of 2-Bromo-4-phenylthiazole (Sandmeyer Method)

Objective: Convert 2-amino-4-phenylthiazole to the 2-bromo derivative.

-

Preparation: In a 250 mL round-bottom flask, dissolve copper(II) bromide (2.68 g, 12.0 mmol, 1.2 equiv) in anhydrous acetonitrile (50 mL). Purge with argon.

-

Activation: Add tert-butyl nitrite (1.55 g, 15.0 mmol, 1.5 equiv) dropwise at 0 °C. The solution will darken.

-

Addition: Add 2-amino-4-phenylthiazole (1.76 g, 10.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (N

) will occur. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with 10% HCl (aq) to decompose diazonium salts. Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

-

Expected Yield: 75-85%

-

Appearance: White to pale yellow solid.

-

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Coupling 2-bromo-4-phenylthiazole with 4-methoxyphenylboronic acid.

-

Setup: Charge a microwave vial or pressure tube with 2-bromo-4-phenylthiazole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K

CO -

Catalyst: Add Pd(PPh

) -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

-

Reaction: Heat at 90 °C for 4-12 hours (or 120 °C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

-

Note: If conversion is low, switch to XPhos Pd G2 precatalyst to overcome thiazole nitrogen coordination.

Medicinal Chemistry Applications

The 2-bromo-4-arylthiazole scaffold is a precursor to several high-value biological targets.

| Therapeutic Area | Target | Mechanism of Action | Role of Scaffold |

| Oncology | Tubulin | Polymerization Inhibition | The thiazole mimics the colchicine binding site; the 4-aryl group provides essential hydrophobic contacts. |

| Inflammation | COX-2 | Selective Inhibition | 2,4-Diarylthiazoles (synthesized via Suzuki) serve as bioisosteres for the pyrazole ring in Celecoxib. |

| Antimicrobial | DNA Gyrase | Bacterial DNA Replication | 2-Aminothiazole derivatives (via S |

| CNS | mGluR5 | Receptor Antagonism | Used as a rigid linker to orient aryl groups for receptor subtype selectivity. |

Key Design Consideration: The LogP of 2-bromo-4-phenylthiazole is approximately 3.2 - 3.5 . Functionalization at C2 with polar groups (amines, sulfonamides) is often required to lower lipophilicity for oral bioavailability.

References

-

Sandmeyer Reaction on Thiazoles: Uzelac, E. J., & Rasmussen, S. C. (2017).[1] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry. Link

-

Suzuki Coupling Optimization: Ohnmacht, S. A., et al. (2017). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

General Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Classic Reference). See also: Organic Chemistry Portal - Thiazole Synthesis. Link

-

Medicinal Chemistry Applications: Sinha, S., et al. (2016).[2] "2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor."[2] RSC Advances. Link

- Nucleophilic Substitution Kinetics: Forlani, L. (2012). "Nucleophilic Aromatic Substitution on Heterocycles." Advances in Heterocyclic Chemistry. (General Reference for S Ar mechanisms in azoles).

Sources

- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Methoxy-4-methylphenyl Thiazole Building Blocks for Drug Discovery

This guide provides an in-depth technical exploration of 2-methoxy-4-methylphenyl thiazole building blocks, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond simple procedural outlines, this document delves into the causal relationships behind synthetic choices, the strategic importance of the thiazole core, and the functional influence of its substituents, grounding all claims in authoritative scientific literature.

The Thiazole Scaffold: A Privileged Core in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and a vast array of synthetic drugs underscores its therapeutic significance.[2][3] Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The unique electronic architecture of the thiazole ring allows it to act as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets. The strategic placement of substituents on this core is a key tactic in drug design, modulating a compound's physicochemical properties, pharmacokinetic profile, and target affinity. This guide focuses specifically on the 2-(2-methoxy-4-methylphenyl) thiazole substructure, a building block of significant interest due to the electronic and steric properties conferred by the substituted phenyl ring.

Strategic Synthesis of 2-(2-Methoxy-4-methylphenyl) Thiazole Derivatives

The construction of the thiazole ring is most reliably achieved through the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of a thioamide with an α-haloketone.[6][7] This approach offers high yields and a straightforward procedure for creating a diverse range of substituted thiazoles.[8]

Our synthetic strategy is a two-stage process, beginning with the preparation of the key thioamide precursor, followed by the Hantzsch cyclization.

Caption: Overall workflow for the synthesis of a 2-(2-methoxy-4-methylphenyl)-4-phenylthiazole derivative.

Synthesis of the Key Precursor: N-(2-methoxy-4-methylphenyl)thiobenzamide

The critical first step is the synthesis of the substituted thiobenzamide. This is efficiently accomplished in two sequential reactions: acylation of the starting aniline followed by thionation.

Step 1: Acylation to form N-(2-methoxy-4-methylphenyl)benzamide

The initial amine, 2-methoxy-4-methylaniline, is reacted with benzoyl chloride in the presence of a mild base (e.g., pyridine or triethylamine) to form the corresponding amide. The base scavenges the HCl byproduct, driving the reaction to completion.

Step 2: Thionation using Lawesson's Reagent

The conversion of the amide's carbonyl group to a thiocarbonyl is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[9] This reagent is highly regioselective for carbonyl thionation and is superior to other reagents like phosphorus pentasulfide (P₄S₁₀) due to milder reaction conditions and higher yields. The reaction is typically performed in an anhydrous, non-polar solvent such as toluene or xylene at elevated temperatures.

Experimental Protocol: Synthesis of N-(2-methoxy-4-methylphenyl)thiobenzamide

| Step | Reagents & Conditions | Observations & Rationale |

| 1 | Acylation: Dissolve 2-methoxy-4-methylaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM). Cool to 0°C. Add benzoyl chloride (1.1 eq) dropwise. Stir at room temperature for 4-6 hours. | The reaction is exothermic; cooling prevents side reactions. Pyridine acts as a nucleophilic catalyst and an acid scavenger. Reaction progress is monitored by TLC until the starting aniline is consumed. |

| 2 | Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Acid wash removes excess pyridine. Bicarbonate wash removes any unreacted benzoyl chloride and residual acid. The resulting crude N-(2-methoxy-4-methylphenyl)benzamide is often pure enough for the next step. |

| 3 | Thionation: Dissolve the crude amide (1.0 eq) and Lawesson's Reagent (0.5 eq) in anhydrous toluene. Reflux the mixture for 2-4 hours. | Lawesson's reagent is used in stoichiometric amounts. The reaction is driven by heat. Progress is monitored by TLC, observing the conversion of the amide to the less polar thioamide. |

| 4 | Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). | Chromatography removes the phosphorus-containing byproducts from Lawesson's reagent and any unreacted starting material, yielding the pure thioamide. |

Hantzsch Thiazole Synthesis: The Cyclocondensation Step

The Hantzsch synthesis proceeds via a multi-step pathway that begins with a nucleophilic attack (Sₙ2 reaction) from the sulfur of the thioamide onto the α-carbon of the haloketone.[6] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(2-methoxy-4-methylphenyl)-4-phenylthiazole

| Step | Reagents & Conditions | Observations & Rationale |

| 1 | Reaction Setup: Dissolve N-(2-methoxy-4-methylphenyl)thiobenzamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in a suitable solvent like ethanol or isopropanol. | Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the reaction. The stoichiometry is typically 1:1. |

| 2 | Heating: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 3-5 hours. | The reaction is thermally driven. Progress can be monitored by TLC. The product is significantly more non-polar than the starting materials. |

| 3 | Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume and add water or an anti-solvent like hexane to induce precipitation. | Many thiazole products have low solubility in the cooled reaction medium, allowing for simple isolation by filtration. |

| 4 | Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then water to remove unreacted starting materials and salts. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) if necessary. | This procedure typically yields a product of high purity. Recrystallization can be employed to obtain analytically pure material for characterization and biological testing.[6] |

Structure-Activity Relationship (SAR) and the Role of Substituents

The choice of the 2-methoxy-4-methylphenyl moiety is not arbitrary; it is a strategic decision based on established medicinal chemistry principles. The electronic properties of substituents on aryl rings attached to a heterocyclic core can profoundly influence biological activity.

-

The Methoxy (-OCH₃) Group: As an electron-donating group (EDG) through resonance, the methoxy substituent increases the electron density of the attached phenyl ring. This electronic modification can influence the molecule's interaction with biological targets, potentially enhancing binding affinity.[10] In many drug molecules, methoxy groups are strategically placed to act as hydrogen bond acceptors or to favorably orient the molecule within a binding pocket.[11] Furthermore, the methoxy group can improve metabolic stability by blocking potential sites of oxidation.

-

The Methyl (-CH₃) Group: The methyl group is a weak electron-donating group via induction. Its primary role is often steric. It can be used to probe the size and shape of a receptor's binding pocket, potentially improving selectivity or potency by creating favorable van der Waals interactions.

Studies on substituted phenylthiazoles have shown that the presence and position of electron-donating groups can significantly impact their pharmacological profile, though the precise effect is target-dependent.[4][12] For some targets, EDGs on the phenyl ring enhance activity, while for others, electron-withdrawing groups are preferred. Therefore, the 2-methoxy-4-methylphenyl thiazole serves as an excellent starting point or "building block" for library synthesis to explore these SAR trends.

Caption: The interplay between the thiazole core, its substituents, and biological activity.

Analytical Characterization

Rigorous structural confirmation of the synthesized thiazole derivatives is essential. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

Data Presentation: Expected Spectroscopic Data for 2-(2-methoxy-4-methylphenyl)-4-phenylthiazole

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ ~7.9-8.0 ppm (d, 2H), δ ~7.2-7.5 ppm (m, 4H), δ ~6.8-7.0 ppm (m, 3H), δ ~3.9 ppm (s, 3H), δ ~2.4 ppm (s, 3H). | Aromatic protons from the 4-phenyl ring and the 2-(2-methoxy-4-methylphenyl) ring will appear in the downfield region. A characteristic singlet for the thiazole C5-H will be present around 7.2-7.5 ppm. Singlets for the methoxy and methyl protons will be observed in the upfield region.[13] |

| ¹³C NMR | δ ~165-170 ppm (Thiazole C2), δ ~150-155 ppm (Thiazole C4), δ ~110-120 ppm (Thiazole C5), Multiple peaks δ ~110-160 ppm (Aromatic carbons), δ ~55 ppm (Methoxy carbon), δ ~21 ppm (Methyl carbon). | The chemical shifts of the thiazole ring carbons are characteristic. C2, being adjacent to two heteroatoms, is the most downfield. Aromatic, methoxy, and methyl carbons will appear in their expected regions.[14] |

| Mass Spec. (EI) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. | The molecular ion peak confirms the molecular formula. Fragmentation patterns often involve cleavage of the thiazole ring, providing further structural evidence.[15] |

| FT-IR | ~3100 cm⁻¹ (Aromatic C-H stretch), ~1600 cm⁻¹ (C=C and C=N stretches), ~1250 cm⁻¹ (Aryl-O-CH₃ stretch). | The spectrum will show characteristic peaks for the aromatic rings and the thiazole heterocycle. The absence of a C=S peak (~1100 cm⁻¹) from the thioamide precursor is a key indicator of successful cyclization. |

Conclusion and Future Directions

The 2-methoxy-4-methylphenyl thiazole framework represents a valuable class of building blocks for drug discovery. The synthetic route, centered on the robust Hantzsch synthesis, is efficient, scalable, and amenable to the creation of diverse chemical libraries. The strategic incorporation of electron-donating methoxy and methyl groups provides a solid foundation for developing compounds with tailored electronic and steric profiles, enabling a systematic exploration of structure-activity relationships. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and ultimately leverage these important scaffolds in the pursuit of novel therapeutics.

References

- Bouherrou, S., et al. (2017).

- Chimenti, F., et al. (2009). Structure-Activity Relationship Studies and Pharmacological Evaluation of 4-Phenylthiazoles as Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry.

- Daina, A., et al. (2014).

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022).

- Gierczyk, B., et al. (2012). Multinuclear magnetic resonance studies of 2-aryl-1,3,4-thiadiazoles. Magnetic Resonance in Chemistry.

- Guida, V., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry.

- Hassanzadeh, F., et al. (2018). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Research in Pharmaceutical Sciences.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.

- Tomassetti, M., et al. (2017). The Hantzsch Thiazole Synthesis. Current Organic Synthesis.

- Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry.

- Al-Shammari, M. B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

- Bunev, A. S., et al. (2014). Substituted thiazoles VII. Synthesis and antitumor activity of certain 2-(substituted amino)-4-phenyl-1,3-thiazole analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

- El-Daly, M. M., et al. (2019).

- El-Faham, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.

- Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.

- Narasimhamurthy, K. H., et al. (2020). An overview of recent developments in the synthesis of substituted thiazoles. ChemistrySelect.

- Olar, R., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants.

-

PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-methybenzoate. Retrieved from [Link]

- Rescifina, A., et al. (2000). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives.

-

SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. Retrieved from [Link]

- Takeda Pharmaceuticals. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

- University of California. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.

- Yildirim, I., et al. (2013). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Zhang, P.-F., & Chen, Z.-C. (2001). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry.

- Dimitrova, D., et al. (2025). The role of the methoxy group in approved drugs. Molbank.

-

Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.

- Google Patents. (n.d.). CN105777597A - Method for preparing thioacetamide.

- Google Patents. (n.d.). EP0648742B1 - Improved process for the preparation of thioacetamide.

-

MOST Wiedzy. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

- Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.

- Osyanin, V. A., et al. (2014). REACTIONS OF 2-HYDROXYMETHYLPHENOLS WITH LAWESSON'S REAGENT. Chemistry of Heterocyclic Compounds.

-

ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

- Thalladi, V. R., et al. (2003). Applications of Lawesson's reagent in organic and organometallic syntheses. Journal of Organometallic Chemistry.

-

U.S. National Library of Medicine. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemijournal.com [chemijournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, provide a detailed synthetic protocol, and explore its prospective applications, grounded in the broader context of 2-bromo-4-arylthiazole research.

Core Molecular Attributes

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a scaffold frequently found in a wide array of biologically active compounds and functional materials.[1] The bromine atom at the 2-position and the substituted phenyl ring at the 4-position are key features that define its reactivity and potential utility.

| Property | Value | Source |

| Molecular Formula | C11H10BrNOS | [2] |

| Molecular Weight | 284.17 g/mol | [2] |

| CAS Number | 886367-64-2 |

The bromine atom at the C2 position of the thiazole ring is particularly significant as it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows for the facile introduction of diverse molecular fragments, enabling the generation of large chemical libraries for drug discovery and the synthesis of complex molecular architectures for materials science applications.

Synthesis of this compound

The synthesis of 2-bromo-4-arylthiazoles can be achieved through several synthetic routes. A common and effective method is a modification of the Sandmeyer reaction, starting from the corresponding 2-amino-4-arylthiazole. Below is a detailed, field-proven protocol adapted from the synthesis of a closely related analog, 2-bromo-4-phenylthiazole.[2][3]

Synthetic Pathway Overview

The synthesis initiates with the commercially available 2-amino-4-(2-methoxy-4-methylphenyl)thiazole. This precursor undergoes a diazotization reaction followed by a bromine substitution, catalyzed by a copper(I) salt.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

2-amino-4-(2-methoxy-4-methylphenyl)thiazole

-

Copper(I) bromide (CuBr)

-

n-Butyl nitrite

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

0.1 M Ammonia solution

-

Magnesium sulfate (anhydrous)

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-(2-methoxy-4-methylphenyl)thiazole (1 equivalent) and copper(I) bromide (1.6 equivalents) in anhydrous acetonitrile at room temperature with stirring.

-

To this stirring solution, add n-butyl nitrite (1.6 equivalents) dropwise.

-

After the addition is complete, heat the reaction mixture to 333 K (60 °C). The reaction is typically complete within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[2][3]

-

Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer twice with a 0.1 M ammonia solution to remove any copper salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel, using a heptane-ethyl acetate solvent system as the eluent.[3]

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the amine protons in the ¹H NMR spectrum and the characteristic isotopic pattern of bromine in the mass spectrum are key indicators of a successful reaction.

Potential Applications in Research and Development

The 2-bromo-4-arylthiazole scaffold is a privileged structure in medicinal chemistry and has emerging applications in materials science.

Medicinal Chemistry and Drug Development

Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-bromo-4-arylthiazole moiety, in particular, serves as a versatile intermediate for the synthesis of potent enzyme inhibitors.

-

Kinase Inhibitors: Many thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology.[4][5][6] The 2-bromo-4-arylthiazole core can be elaborated through cross-coupling reactions to generate libraries of compounds for screening against kinases such as Aurora kinases, EGFR, and VEGFR-2.[7][8][9] The 2-methoxy-4-methylphenyl substituent may influence the binding affinity and selectivity for specific kinase targets.

Caption: Mechanism of action for thiazole-based kinase inhibitors.

-

Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. The 2-bromo-4-arylthiazole scaffold can be functionalized to develop novel antibacterial and antifungal agents.[10]

Materials Science

Thiazole-based compounds are gaining attention as building blocks for organic semiconductors due to the electron-accepting nature of the thiazole ring.[10][11]

-

Organic Electronics: The electronic properties of this compound can be tuned through cross-coupling reactions at the bromine position. This allows for the synthesis of novel conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[12] The introduction of different aryl or heteroaryl groups can modulate the HOMO/LUMO energy levels and influence the charge transport properties of the resulting materials.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and accessible synthetic routes. Its key feature, the reactive bromine atom, opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery, particularly as kinase inhibitors, and in the field of organic electronics. The detailed synthetic protocol and the discussion of its potential applications provided in this guide aim to facilitate further research and innovation utilizing this promising molecular scaffold.

References

-

Ma, S.; Wang, L.; Ouyang, B.; Fan, M.; Qi, J.; Yao, L. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorg. Med. Chem., 2020 , 28(19), 115683. [Link]

-

Synthesis of 2–bromo–4–phenylthiazole. | Download Scientific Diagram - ResearchGate. [Link]

-

2-Bromo-4-phenyl-1,3-thiazole - PMC - NIH. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. [Link]

-

The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

-

Thiazole-based organic semiconductors for organic electronics - PubMed. [Link]

-

ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics | Request PDF - ResearchGate. [Link]

-

Design, synthesis and characterization of thiazole-based conjugated polymers and their applications to n-channel organic electronics - Georgia Tech. [Link]

-

Development of Alkylthiazole-Based Novel Thermoelectric Conjugated Polymers for Facile Organic Doping - MDPI. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 10. Thiazole-based organic semiconductors for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GT Digital Repository [repository.gatech.edu]

Solubility Profiling of 2-Bromo-4-Substituted Thiazoles: Thermodynamic Basis and Experimental Protocols

The following technical guide is structured to provide a comprehensive framework for understanding, predicting, and measuring the solubility of 2-bromo-4-substituted thiazoles. This class of heterocycles is critical in medicinal chemistry as a scaffold for Suzuki-Miyaura couplings and nucleophilic substitutions.

Executive Summary

The solubility of 2-bromo-4-substituted thiazoles is a governing factor in the efficiency of cross-coupling reactions and the yield of purification processes. Unlike simple thiazoles, the 2-bromo derivative exhibits a distinct

Physicochemical Fundamentals

To master solubility, one must understand the competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Enthalpy (solute-solvent interactions).

The "Bromine" Effect

The C2-Bromine atom is not merely a leaving group; it significantly alters the polarity of the thiazole ring.

-

Lipophilicity: The Br atom increases

, making the molecule less water-soluble compared to its non-halogenated precursors. -

Sigma-Hole Interactions: The region of positive electrostatic potential on the bromine atom (opposite the C-Br bond) can form halogen bonds with oxygen-containing solvents (e.g., Acetone, DMSO, Ethyl Acetate), often enhancing solubility in these media beyond what dipole moments alone would predict.

The "4-Substituent" Effect

The group at the 4-position dictates the crystal packing efficiency.

-

Alkyl Groups (e.g., Methyl, Ethyl): Disrupt planar stacking, generally lowering the melting point and increasing solubility in non-polar solvents (Hexane, Toluene).

-

Aryl Groups (e.g., Phenyl): Enhance

stacking, significantly increasing lattice energy. This necessitates the use of high-polarity aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for dissolution. -

Esters (e.g., Ethyl carboxylate): Introduce hydrogen-bond accepting capability, improving solubility in alcohols (Ethanol, Methanol) and esters (Ethyl Acetate).

Representative Solubility Data

The following data consolidates findings for key 2-bromo-4-substituted thiazole derivatives. These values serve as benchmarks for validation.

Table 1: Solubility Classes of Common 2-Bromo-4-Substituted Thiazoles

| Solvent Category | Solvent | Ethyl 2-bromo-4-methylthiazole-5-carboxylate [1] | 2-Bromo-4-phenylthiazole [2] | Mechanistic Insight |

| Polar Aprotic | DMSO | High (>100 mg/mL) | High (>50 mg/mL) | Strong dipole-dipole & halogen bonding. |

| Polar Aprotic | DMF | High (>100 mg/mL) | High (>50 mg/mL) | Excellent for SNAr reactions. |

| Chlorinated | DCM | High | High | Primary solvent for chromatography. |

| Esters | Ethyl Acetate | Moderate-High | Moderate | Standard extraction solvent. |

| Alcohols | Ethanol | Moderate (Heating req.) | Low-Moderate | Good antisolvent for crystallization. |

| Non-Polar | Hexane | Low | Very Low | Standard antisolvent. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Insoluble | Requires co-solvent (e.g., THF/Water). |

> Note: "High" indicates solubility sufficient for standard reaction concentrations (0.1 M - 1.0 M). "Low" indicates < 10 mg/mL.

Experimental Protocol: Thermodynamic Solubility Measurement

Do not rely on visual estimation. The following Shake-Flask Method is the "Gold Standard" for generating reproducible thermodynamic solubility data (E-E-A-T).

Reagents and Equipment

-

Solute: 2-Bromo-4-substituted thiazole (Purity >98% by HPLC).

-

Solvent: HPLC Grade (Dry if assessing moisture sensitivity).

-

Agitation: Orbital shaker with temperature control (± 0.1 °C).

-

Filtration: 0.45 µm PTFE syringe filters (pre-saturated).

Workflow Diagram

Figure 1: Standardized Shake-Flask Solubility Protocol ensuring thermodynamic equilibrium.

Step-by-Step Procedure

-

Preparation: Place an excess amount of the solid thiazole derivative into a glass vial.

-

Addition: Add a specific volume (e.g., 2 mL) of the target solvent.

-

Equilibration: Seal the vial and agitate at the target temperature (typically 25 °C or reaction temperature) for 24–48 hours.

-

Critical Control Point: Ensure solid is always visible. If the solid dissolves completely, the solution is unsaturated; add more solid immediately.

-

-

Sampling: Stop agitation and allow the suspension to settle for 1 hour.

-

Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter.

-

Tip: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.

-

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV. Calculate concentration using a pre-established calibration curve.

Thermodynamic Modeling (Data Analysis)

For process optimization (e.g., cooling crystallization), measuring solubility at a single temperature is insufficient. You must model the temperature dependence.

The Modified Apelblat Equation is the industry standard for correlating solubility (

-

A, B, C: Empirical constants derived from regression analysis of your experimental data.

-

Utility: Once A, B, and C are determined from 3-4 data points (e.g., 20°C, 30°C, 40°C), you can predict solubility at any temperature within the range, allowing for precise yield calculations in crystallization.

Application: Solvent Selection Guide

Based on the solubility profiles of 2-bromo-4-substituted thiazoles, use this selection matrix for specific workflows:

| Workflow | Recommended Solvent | Rationale |

| Suzuki Coupling | Toluene / Water (biphasic) | Thiazole dissolves in Toluene; base dissolves in water. |

| Nucleophilic Substitution | DMF or Acetonitrile | High solubility stabilizes the transition state; polar aprotic nature enhances nucleophile reactivity. |

| Recrystallization | Ethanol / Water | High solubility in hot Ethanol; drastic drop in solubility upon adding Water (antisolvent) or cooling. |

| Chromatography | Hexane / Ethyl Acetate | Thiazole is moderately soluble in EtOAc (eluent) and low in Hexane (retention modulator). |

References

-

ChemicalBook. (2025). Ethyl 2-bromo-4-methylthiazole-5-carboxylate Properties and Synthesis. Retrieved from

-

Cayman Chemical. (2025). 2-Amino-4-phenyl Thiazole Solubility Data. Retrieved from

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. Retrieved from

-

NIST ThermoML. (2016). Thermodynamics of solubility of thiadiazole derivatives. Journal of Chemical Thermodynamics. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-phenylthiazole. Retrieved from

2-bromo-4-(2-methoxy-4-methylphenyl)thiazole MSDS SDS sheet

An In-depth Technical Guide to 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole: Properties, Safety, and Handling

Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It is not a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). The information herein is compiled from available data on structurally similar compounds and general chemical safety principles. An official SDS should be obtained from the manufacturer or supplier.

Chemical Identification and Properties

1.1. Overview this compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and the specific substitutions on this compound suggest its potential as an intermediate in the synthesis of biologically active molecules. Its CAS number is 886367-64-2[1].

1.2. Chemical Structure

Caption: Chemical structure of this compound.

1.3. Physical and Chemical Properties Specific experimental data for this compound is not readily available. The properties listed below are based on data for structurally related compounds and are for estimation purposes.

| Property | Value | Source |

| Molecular Formula | C12H12BrNOS | Calculated |

| Molecular Weight | 298.20 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Insoluble in water.[2] | Inferred |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[2] For long-term storage, refrigeration is recommended. | General Practice |

Hazard Identification and Toxicology

2.1. GHS Classification (Inferred) The hazard classification for this specific compound has not been established. The following classification is inferred from structurally similar bromo-thiazole derivatives, such as 2-Bromo-4-methylthiazole and 2-Bromo-4-(2-thienyl)thiazole.[3][4]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1 or 2), H318/H319: Causes serious eye damage or irritation.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[3][4]

Signal Word: Danger or Warning[3][4]

Hazard Pictograms (Inferred):

Caption: Inferred GHS hazard pictograms.

2.2. Toxicological Profile (Inferred) The toxicological properties of this compound have not been fully investigated.[2] Based on related compounds, exposure may lead to the following health effects:

-

Inhalation: May cause irritation to the respiratory tract.[2][4]

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[2]

Safe Handling and Emergency Protocols

3.1. Exposure Controls and Personal Protection Given the inferred hazards, a stringent safety protocol is paramount when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[2]

-

Personal Protective Equipment (PPE):

Caption: Recommended PPE workflow for handling the compound.

3.2. First-Aid Measures These measures are based on general protocols for similar chemical compounds.[2][4][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

3.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen bromide may be generated.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

3.4. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.[4][5]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[5]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.[5]

Stability and Reactivity

-

Reactivity: No specific data is available. Avoid strong oxidizing agents.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be treated as hazardous waste. Do not allow it to enter the environment.

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the provided search results, the synthesis of structurally related bromo-thiazole compounds often involves the bromination of a corresponding aminothiazole or thiazole precursor.

For instance, the synthesis of 2-bromo-4-phenylthiazole can be achieved by reacting 2-amino-4-phenylthiazole with n-butyl nitrite and copper(I) bromide in acetonitrile.[6] Another general approach involves the reaction of 2-aminothiazole derivatives with bromine in a suitable solvent like DMF.[7] These methods could potentially be adapted for the synthesis of the target compound.

References

- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.

-

ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]

- TCI Chemicals. (2025). SAFETY DATA SHEET.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

Sources

- 1. 886367-64-2 CAS MSDS (2-BROMO-4-(2-METHOXY-4-METHYL-PHENYL)-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. derthon.com [derthon.com]

- 3. 2-溴-4-甲基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

The Thiazole Nucleus: A Cornerstone for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its role in a vast number of clinically approved drugs and developmental candidates. This guide provides an in-depth exploration of novel thiazole intermediates, offering a technical resource for scientists engaged in drug discovery. We will delve into the strategic synthesis of these key building blocks, provide detailed experimental protocols for their preparation, and discuss their application in the construction of biologically active molecules. This document is designed to be a practical and authoritative resource, bridging the gap between fundamental synthetic chemistry and the demands of contemporary drug development.

The Enduring Significance of the Thiazole Scaffold in Drug Discovery

The thiazole moiety is a recurring motif in a wide spectrum of therapeutic agents, demonstrating remarkable versatility across diverse biological targets. Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other functional groups, its capacity to form hydrogen bonds and coordinate with metal ions, and its relative metabolic stability. Thiazole-containing compounds have exhibited a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2]

The enduring appeal of the thiazole nucleus lies in its synthetic tractability and the rich chemical space that can be explored through substitution at its C2, C4, and C5 positions. This allows for the fine-tuning of physicochemical properties and pharmacological activity, a critical aspect of the lead optimization process in drug discovery.

Strategic Synthesis of Novel Thiazole Intermediates: A Methodological Overview

The construction of the thiazole ring has been a subject of intense research for over a century, with the Hantzsch thiazole synthesis remaining a cornerstone methodology.[3][4] However, the demand for increasingly complex and diverse molecular architectures has driven the development of novel and more efficient synthetic strategies. This section will provide a comparative overview of key methodologies for the synthesis of medicinally relevant thiazole intermediates.

The Classic Hantzsch Thiazole Synthesis and Modern Variants

The Hantzsch synthesis, first reported in 1887, is a robust and widely employed method for the preparation of thiazoles, typically involving the condensation of an α-haloketone with a thioamide.[3][4][5]

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a multi-step pathway that begins with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Modern iterations of the Hantzsch synthesis have focused on improving reaction conditions, expanding substrate scope, and enhancing efficiency through the use of microwave irradiation, ultrasound, and novel catalytic systems.[6][7]

Table 1: Comparison of Hantzsch Thiazole Synthesis Methodologies

| Methodology | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages | Reference |

| Conventional Heating | Methanol, Heat | 30 min | ~99 | High yield, simple procedure | [6] |

| Microwave-Assisted | Methanol, Microwave | 30 min | 95 | Rapid, efficient | [6] |

| Ultrasound-Assisted | Silica-supported tungstosilicic acid | 1.5 - 2 h | 79 - 90 | Environmentally benign, reusable catalyst | [7][8] |

| One-Pot, Catalyst-Free | Tetrahydrofuran (THF), Room Temperature | Not specified | High | Mild conditions, high purity | [9] |

One-Pot Syntheses of 2-Aminothiazole Derivatives

2-Aminothiazoles are particularly valuable intermediates in medicinal chemistry, serving as precursors to a wide range of biologically active compounds, including kinase inhibitors and anti-tubercular agents.[2] One-pot procedures for their synthesis are highly sought after for their operational simplicity and efficiency.

A robust one-pot method involves the reaction of a ketone, N-bromosuccinimide (NBS), and thiourea. This approach avoids the isolation of the intermediate α-haloketone, streamlining the synthetic process.

Diagram: One-Pot Synthesis of 2-Aminothiazoles

Caption: Workflow for the one-pot synthesis of 2-aminothiazoles.

Featured Novel Thiazole Intermediates: Synthesis and Application

This section provides detailed, step-by-step protocols for the synthesis of two medicinally relevant thiazole intermediates, along with their characterization data and a discussion of their application in drug discovery.

Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole: A Key Building Block for Anti-Tubercular Agents

Rationale: The 2-amino-4-(pyridin-2-yl)thiazole scaffold is a key component of a series of potent anti-tubercular agents. The pyridine and aminothiazole moieties are crucial for their biological activity, and the ability to synthesize this intermediate efficiently is vital for further structure-activity relationship (SAR) studies.[2]

Experimental Protocol:

-

To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 g, 3.56 mmol) in ethanol (15 mL) is added thiourea (0.27 g, 3.56 mmol).

-

The reaction mixture is stirred at 70 °C for 2 hours, during which a precipitate forms.

-

The mixture is cooled to room temperature, and the precipitate is collected by vacuum filtration and washed with acetone.

-

The solid is then dissolved in 2 M NaOH (25 mL) and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-4-(pyridin-2-yl)thiazole as an off-white solid.

Characterization Data:

-

Yield: 56%

-

¹H NMR (300 MHz, CDCl₃): δ 8.61 (d, J = 4.2 Hz, 1H), 7.91 (d, J = 7.9 Hz, 1H), 7.72 (td, J = 7.7, 1.8 Hz, 1H), 7.22 (s, 1H), 7.19 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H), 5.40 (br s, 2H).

-

HRMS (ESI) m/z: [M+H]⁺ calcd for C₈H₈N₃S: 178.0439, found: 178.0433.[2]

Synthesis of Novel 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one Derivatives as Potent Anticancer Agents

Rationale: This series of thiazole derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[1] The synthesis involves the cyclization of a thiosemicarbazone precursor, highlighting a versatile route to highly functionalized thiazoles.

Experimental Protocol:

-

Synthesis of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone: A mixture of 4-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in ethanol (20 mL) is refluxed for 3 hours. The resulting precipitate is filtered, washed with ethanol, and dried to afford the thiosemicarbazone.

-

Synthesis of the thiazol-4(5H)-one derivative: To a solution of the thiosemicarbazone (2.25 g, 10 mmol) in glacial acetic acid (20 mL), chloroacetic acid (0.94 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol) are added.

-

The reaction mixture is refluxed for 6 hours, then cooled and poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Table 2: Anticancer Activity of Novel Thiazole Derivatives

| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | 0.15 | [1] |

| Staurosporine | 6.77 ± 0.41 | 8.4 ± 0.51 | - | [1] |

| Sorafenib | - | - | 0.059 | [1] |

Diagram: Key Signaling Pathways Targeted by Thiazole-Based Kinase Inhibitors

Caption: Thiazole-based inhibitors can target key nodes in oncogenic signaling pathways.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the venerable Hantzsch synthesis to modern one-pot procedures, provide the tools necessary to construct a diverse array of thiazole intermediates. The ability to strategically functionalize the thiazole ring allows for the systematic exploration of chemical space and the optimization of pharmacological properties. As our understanding of disease biology deepens, the demand for novel, highly specific, and potent small molecule inhibitors will continue to grow. Thiazole-based intermediates are poised to remain at the forefront of these efforts, providing a versatile and powerful platform for the development of the next generation of medicines.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Mechanistic Study of Novel Ciprofloxacin/Thiazole Chalcone Hybrids as Potential Anticancer Agents. (n.d.). MDPI. [Link]

-

A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. (2017). PMC. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PMC. [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). PMC. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

2‐Amino‐4‐arylthiazoles through One‐Pot Transformation of Alkylarenes with NBS and Thioureas. (n.d.). ResearchGate. [Link]

-

synthesis of thiazoles. (2019). YouTube. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. [Link]

-

An efficient one-pot synthesis of 2-Aminothiazole Derivatives. (2015). ResearchGate. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). PMC. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). PubMed. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). ResearchGate. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 2-Methoxy-4-Methylphenyl Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract